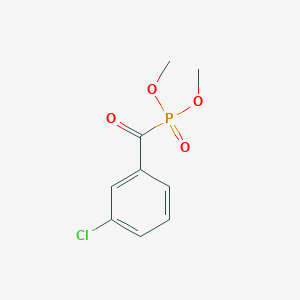
Dimethyl (3-chlorobenzoyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-chlorobenzoyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-chlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (3-chlorobenzoyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (3-chlorobenzoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to yield phosphonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products Formed:
Substitution Products: Various substituted phosphonates.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced phosphonates with different oxidation states.
Hydrolysis Products: Phosphonic acids and related compounds.
Scientific Research Applications
Dimethyl (3-chlorobenzoyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to study enzyme inhibition and protein phosphorylation processes. It serves as a model compound for investigating the behavior of phosphonates in biological systems.
Medicine: Research into potential therapeutic applications includes exploring its use as a precursor for developing drugs targeting specific enzymes or pathways.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which dimethyl (3-chlorobenzoyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
- Dimethyl (4-chlorobenzoyl)phosphonate
- Dimethyl (2-chlorobenzoyl)phosphonate
- Dimethyl (3-bromobenzoyl)phosphonate
Comparison: Dimethyl (3-chlorobenzoyl)phosphonate is unique due to the position of the chlorine atom on the benzoyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a distinct compound for various applications.
Properties
CAS No. |
58879-27-9 |
|---|---|
Molecular Formula |
C9H10ClO4P |
Molecular Weight |
248.60 g/mol |
IUPAC Name |
(3-chlorophenyl)-dimethoxyphosphorylmethanone |
InChI |
InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |
InChI Key |
MSJJVVOMPBVGAY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)C1=CC(=CC=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)

![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)



![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
